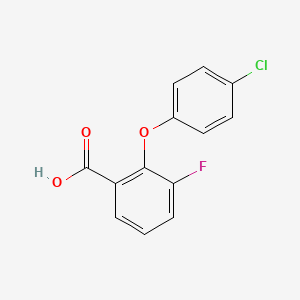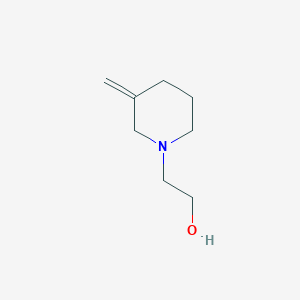![molecular formula C17H15NS B12315751 2-[(Naphthalen-1-ylmethyl)sulfanyl]aniline](/img/structure/B12315751.png)
2-[(Naphthalen-1-ylmethyl)sulfanyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Naphthalen-1-ylmethyl)sulfanyl]aniline is an organic compound with the molecular formula C17H15NS It is characterized by the presence of a naphthalene ring attached to a sulfanyl group, which is further connected to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Naphthalen-1-ylmethyl)sulfanyl]aniline typically involves the reaction of naphthalen-1-ylmethanethiol with aniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Naphthalen-1-ylmethyl)sulfanyl]aniline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-[(Naphthalen-1-ylmethyl)sulfanyl]aniline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-[(Naphthalen-1-ylmethyl)sulfanyl]aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the naphthalene ring can participate in π-π interactions with aromatic residues in proteins, further influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(Naphthalen-2-ylmethyl)sulfanyl]aniline
- 2-[(Phenylmethyl)sulfanyl]aniline
- 2-[(Benzyl)sulfanyl]aniline
Uniqueness
2-[(Naphthalen-1-ylmethyl)sulfanyl]aniline is unique due to the specific positioning of the naphthalene ring, which can influence its chemical reactivity and biological activity. The presence of the sulfanyl group also imparts distinct properties, such as the ability to undergo oxidation and form covalent bonds with nucleophiles, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C17H15NS |
|---|---|
Poids moléculaire |
265.4 g/mol |
Nom IUPAC |
2-(naphthalen-1-ylmethylsulfanyl)aniline |
InChI |
InChI=1S/C17H15NS/c18-16-10-3-4-11-17(16)19-12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12,18H2 |
Clé InChI |
OJRDSQOKURLLHG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CSC3=CC=CC=C3N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine](/img/structure/B12315669.png)
![rac-(1R,5S)-1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B12315672.png)
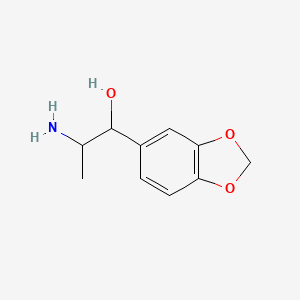
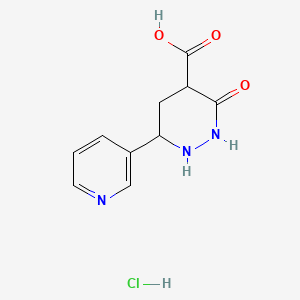


![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]benzonitrile](/img/structure/B12315714.png)

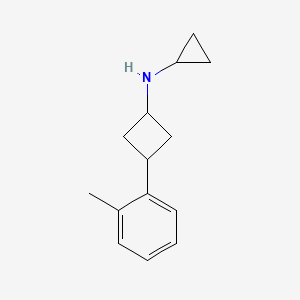
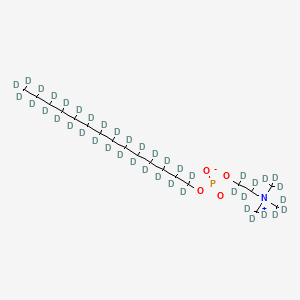
![2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine hydrobromide](/img/structure/B12315747.png)
![2-[3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid](/img/structure/B12315752.png)
